Piperidine, 1-(1-cyclopenten-1-yl)-
Overview
Description
Piperidine, 1-(1-cyclopenten-1-yl)-: is a cyclic organic compound with the molecular formula C10H17N . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentene ring attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection and O-activation sequences . Another method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production of Piperidine, 1-(1-cyclopenten-1-yl)- typically involves the hydrogenation of pyridine derivatives using catalysts such as platinum, palladium, or Raney nickel. This process can be conducted in liquid-phase reactions to achieve complete saturation of the pyridine ring . Additionally, continuous flow reactions using Grignard reagents have been developed for the efficient synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopentene ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
Scientific Research Applications
Piperidine, 1-(1-cyclopenten-1-yl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various drugs, including potential anticancer agents.
Biological Studies: The compound is studied for its effects on biochemical pathways and its potential as a therapeutic agent.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopenten-1-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Piperidine: The parent compound, which lacks the cyclopentene ring.
Uniqueness
Piperidine, 1-(1-cyclopenten-1-yl)- is unique due to its combination of a piperidine ring with a cyclopentene moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
1-(cyclopenten-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBEBHRHKHUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167145 | |
Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-92-2 | |
Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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